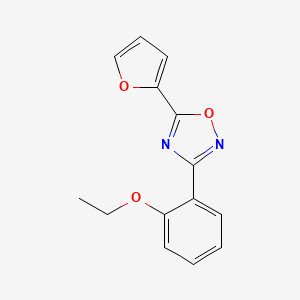![molecular formula C18H17BrN2O4 B4513046 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid](/img/structure/B4513046.png)
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid
概要
説明
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[53102,608,10]undecan-4-yl]propanoic acid is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracyclic core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent.
Functionalization of the propanoic acid moiety: The final step involves the addition of the propanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.
化学反応の分析
Types of Reactions
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Shares the bromophenyl group but lacks the complex tetracyclic structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl-containing compound with different biological activities.
Uniqueness
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid is unique due to its tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[9-(4-bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-7(18(24)25)20-16(22)12-10-6-11(13(12)17(20)23)15-14(10)21(15)9-4-2-8(19)3-5-9/h2-5,7,10-15H,6H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGIAKPYDEOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3N4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-furyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512965.png)
![6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512970.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512973.png)
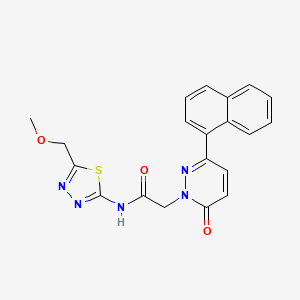
![N-(3-acetylphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4512989.png)
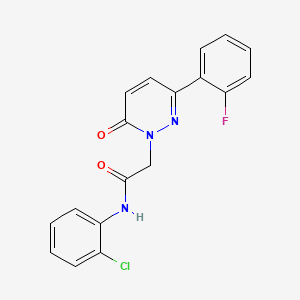
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B4513020.png)
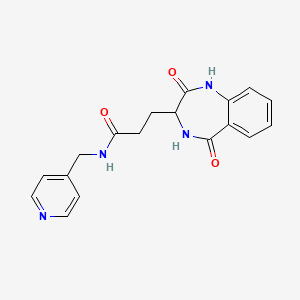
![3-fluoro-4-methoxy-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4513027.png)
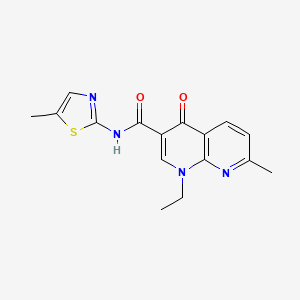
![N~4~-cyclopropyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4513039.png)
![3-(4-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4513041.png)
![(2,4-dichlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4513043.png)
